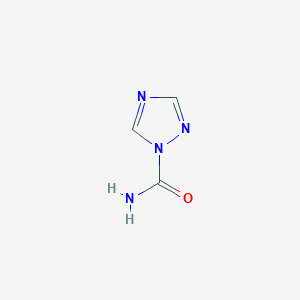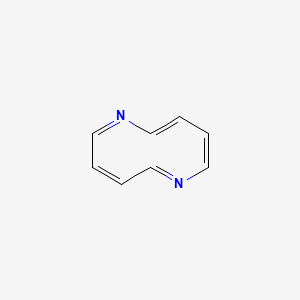
1,6-Diazecine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diazecine is a heterocyclic compound characterized by a ten-membered ring containing two nitrogen atoms. This compound is notable for its unique structural properties, which include helical chirality and expanded conjugation. These features make it an interesting subject for research in various fields, including chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
1,6-Diazecine can be synthesized through several methods. One common approach involves the twofold N-allylation of a precursor, followed by ring-closing metathesis (RCM). For example, a protected 2,2′-diamino-1,1′-binaphthyl precursor can be bridged with trans-1,4-dibromo-2-butene, followed by deprotection to yield cis- and trans-dihydro-1,6-diazecines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
1,6-Diazecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,6-Diazecine has several scientific research applications, including:
Chemistry: Used as a chiral unit to build circularly polarized luminescence (CPL) active materials.
Medicine: Investigated for its potential use in drug development and as a molecular scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
作用机制
The mechanism of action of 1,6-Diazecine involves its ability to interact with various molecular targets through its nitrogen atoms and conjugated system. These interactions can lead to changes in molecular conformation and electronic properties, which are crucial for its applications in materials science and potential therapeutic uses .
相似化合物的比较
Similar Compounds
- 2,8-Dimethyl-5,11-bis[3-(methylsulfanyl)propyl]-1H,7H-diimidazo[c,h][1,6]diazecine
- 5,11-Diisopropyl-2,8-dimethyl-1H,7H-diimidazo[c,h][1,6]diazecine
Uniqueness
1,6-Diazecine is unique due to its helical chirality and expanded conjugation, which are not commonly found in similar compounds. These properties make it particularly valuable for applications requiring chiral and conjugated systems, such as in the development of CPL-active materials and advanced electronic devices .
属性
CAS 编号 |
294-13-3 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
1,6-diazecine |
InChI |
InChI=1S/C8H8N2/c1-2-6-10-8-4-3-7-9-5-1/h1-8H |
InChI 键 |
VVCZBEXRYPRWKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC=CC=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


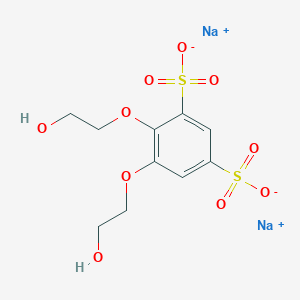
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)
![3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole](/img/structure/B13819485.png)
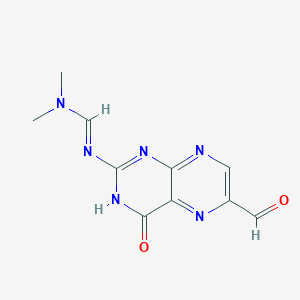
![6H-6,9-Methanoazepino[1,2-a]benzimidazole](/img/structure/B13819491.png)

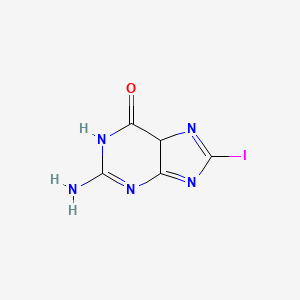
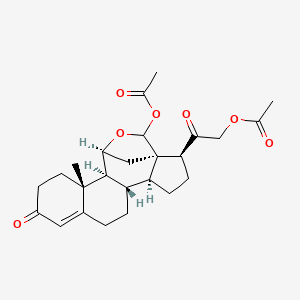
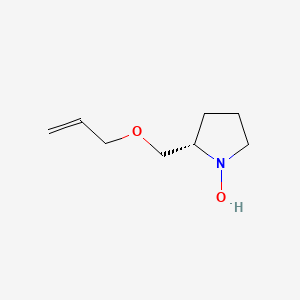
![2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine;hydrochloride](/img/structure/B13819522.png)
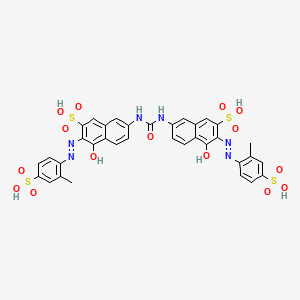
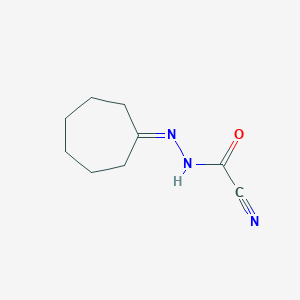
![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)
